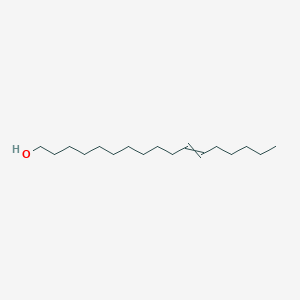![molecular formula C15H18N2O5S B14451884 N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine CAS No. 77481-09-5](/img/structure/B14451884.png)
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dansyl-D-serine is a compound that combines the fluorescent dansyl group with the amino acid D-serine. The dansyl group, derived from 1-dimethylaminonaphthalene-5-sulfonyl chloride, is known for its strong fluorescence under ultraviolet light. D-serine is an enantiomer of the amino acid serine and plays a significant role in neurotransmission. The combination of these two components makes Dansyl-D-serine a valuable tool in biochemical and analytical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-D-serine typically involves the reaction of D-serine with dansyl chloride. The reaction is carried out in an alkaline medium, often using sodium carbonate as a base. The reaction proceeds as follows:
- Dissolve D-serine in a suitable solvent, such as water or methanol.
- Add sodium carbonate to the solution to create an alkaline environment.
- Slowly add dansyl chloride to the mixture while stirring.
- Allow the reaction to proceed at room temperature for a specified period, usually around 1 hour.
- Purify the product using techniques such as thin-layer chromatography or high-performance liquid chromatography.
Industrial Production Methods
While the synthesis of Dansyl-D-serine is primarily conducted on a laboratory scale, industrial production would follow similar principles but on a larger scale. The process would involve automated systems for precise control of reaction conditions and purification steps to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Dansyl-D-serine can undergo various chemical reactions, including:
Substitution Reactions: The dansyl group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The amino acid component can undergo oxidation or reduction, altering its chemical properties.
Hydrolysis: The compound can be hydrolyzed to separate the dansyl group from D-serine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles can be used to substitute the dansyl group.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of Dansyl-D-serine.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the dansyl group.
Oxidation and Reduction: Oxidized or reduced forms of D-serine.
Hydrolysis: Free dansyl group and D-serine.
Aplicaciones Científicas De Investigación
Dansyl-D-serine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study reaction mechanisms and molecular interactions.
Biology: Employed in the study of neurotransmission and receptor binding due to the presence of D-serine.
Medicine: Investigated for its potential role in neurological disorders and as a biomarker for certain conditions.
Industry: Utilized in the development of fluorescent sensors and analytical techniques.
Mecanismo De Acción
Dansyl-D-serine exerts its effects through the following mechanisms:
Fluorescence: The dansyl group emits strong fluorescence under ultraviolet light, making it useful for detection and imaging.
Neurotransmission: D-serine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, modulating neurotransmission and synaptic plasticity.
Molecular Targets and Pathways: The compound interacts with NMDA receptors and other proteins involved in neurotransmission, influencing various signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Dansyl-L-serine: Similar to Dansyl-D-serine but with the L-enantiomer of serine.
Dansyl-glycine: Combines the dansyl group with glycine, another amino acid.
Dansyl-alanine: Combines the dansyl group with alanine.
Uniqueness
Dansyl-D-serine is unique due to its combination of the fluorescent dansyl group and the biologically active D-serine. This combination allows it to serve as both a fluorescent probe and a modulator of neurotransmission, making it a versatile tool in research.
Propiedades
Número CAS |
77481-09-5 |
|---|---|
Fórmula molecular |
C15H18N2O5S |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C15H18N2O5S/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)23(21,22)16-12(9-18)15(19)20/h3-8,12,16,18H,9H2,1-2H3,(H,19,20)/t12-/m1/s1 |
Clave InChI |
MGWCYXPXWCPETA-GFCCVEGCSA-N |
SMILES isomérico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@H](CO)C(=O)O |
SMILES canónico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


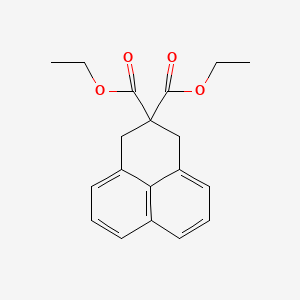
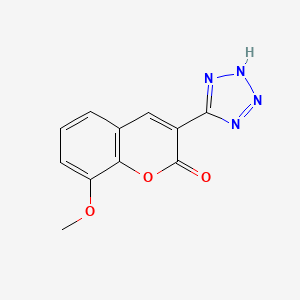
![butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate](/img/structure/B14451826.png)
![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)
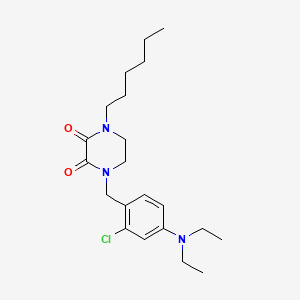
![8-{[Chloro(dimethyl)silyl]oxy}quinoline](/img/structure/B14451841.png)
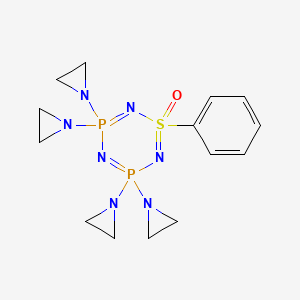

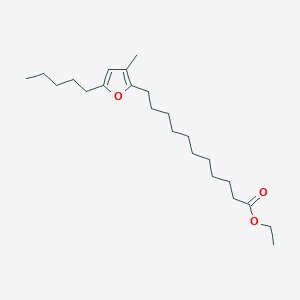
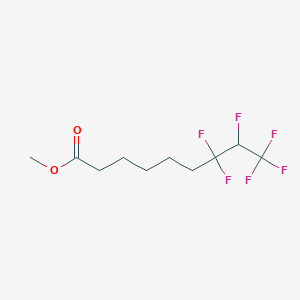
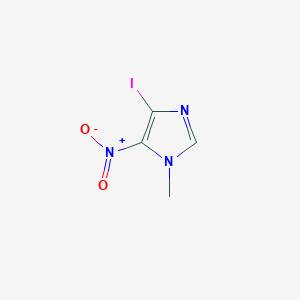
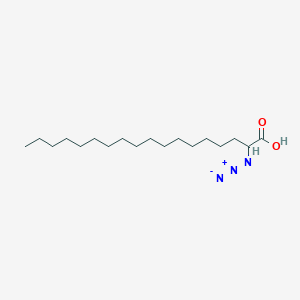
![7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14451882.png)
